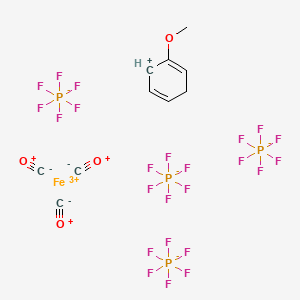
Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate is a coordination compound with the empirical formula C10H9FeO4 · PF6. It is known for its unique structure, where an iron atom is coordinated to a 2-methoxycyclohexadienylium ligand and three carbonyl groups. This compound is often used in various chemical reactions and research applications due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate typically involves the reaction of iron pentacarbonyl with 2-methoxycyclohexadienylium hexafluorophosphate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful handling of reagents and strict adherence to safety protocols due to the reactivity of the intermediates involved .
Analyse Des Réactions Chimiques
Types of Reactions: Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl ligands can be substituted with other ligands under specific conditions.
Oxidation and Reduction Reactions: The iron center can undergo oxidation or reduction, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions are typically carried out in an inert atmosphere at low temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphine or amine complexes, while oxidation reactions may produce iron(III) complexes .
Applications De Recherche Scientifique
Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbonylation and hydrogenation reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and as a precursor for other coordination compounds.
Mécanisme D'action
The mechanism of action of Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate involves the coordination of the iron center to various ligands, which can alter the electronic and steric properties of the compound. This coordination can facilitate various chemical reactions, including catalysis and ligand exchange. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the iron center .
Comparaison Avec Des Composés Similaires
- Tricarbonyl(cyclohexadienylium)iron hexafluorophosphate
- Tricarbonyl(2-methylcyclohexadienylium)iron hexafluorophosphate
- Tricarbonyl(2-ethoxycyclohexadienylium)iron hexafluorophosphate
Comparison: Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate is unique due to the presence of the methoxy group, which can influence the compound’s reactivity and stability. Compared to its analogs, the methoxy group can provide different electronic effects, making it more suitable for specific applications in catalysis and organic synthesis .
Propriétés
Formule moléculaire |
C10H9F24FeO4P4 |
|---|---|
Poids moléculaire |
828.88 g/mol |
Nom IUPAC |
carbon monoxide;iron(3+);1-methoxycyclohexa-1,4-diene;tetrahexafluorophosphate |
InChI |
InChI=1S/C7H9O.3CO.4F6P.Fe/c1-8-7-5-3-2-4-6-7;3*1-2;4*1-7(2,3,4,5)6;/h2-3,5-6H,4H2,1H3;;;;;;;;/q+1;;;;4*-1;+3 |
Clé InChI |
VQHVJKNUYMNMDL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CCC=C[CH+]1.[C-]#[O+].[C-]#[O+].[C-]#[O+].F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
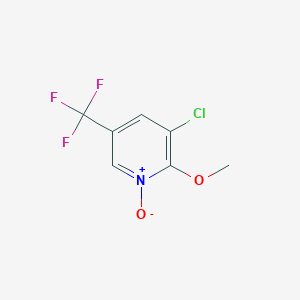
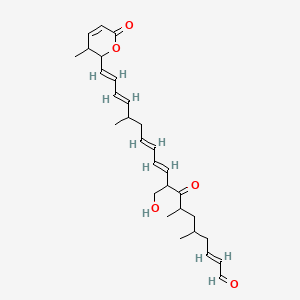

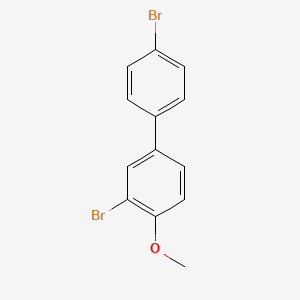
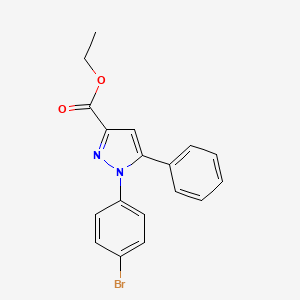





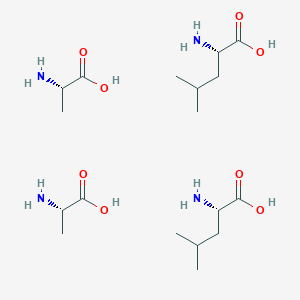
![tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate](/img/structure/B12339419.png)
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12339428.png)
